molecular formula C5H4BClINO2 B6310067 2-Chloro-4-iodopyridine-3-boronic acid CAS No. 2096336-64-8

2-Chloro-4-iodopyridine-3-boronic acid

Cat. No.: B6310067
CAS No.: 2096336-64-8
M. Wt: 283.26 g/mol
InChI Key: YDLNZTGPTBDYMC-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridine-3-boronic acid is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is characterized by the presence of chlorine, iodine, and boronic acid functional groups attached to a pyridine ring. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodopyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halopyridines as starting materials, which undergo palladium-catalyzed cross-coupling with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often require a palladium catalyst, a base such as potassium acetate, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodopyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-4-iodopyridine-3-boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying biological processes and developing new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyridine-3-boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions include the palladium catalyst and the aryl halide substrate, which undergo oxidative addition and transmetalation steps .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-boronic acid: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.

    4-Iodopyridine-3-boronic acid: Similar in structure but lacks the chlorine atom, affecting its reactivity and selectivity in chemical reactions.

Uniqueness

2-Chloro-4-iodopyridine-3-boronic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the formation of complex molecules, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNZTGPTBDYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)I)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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